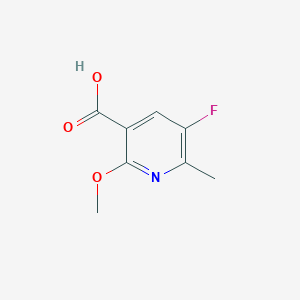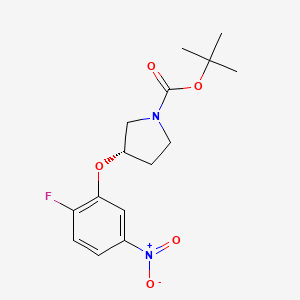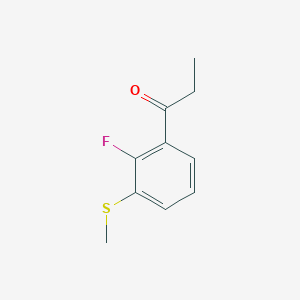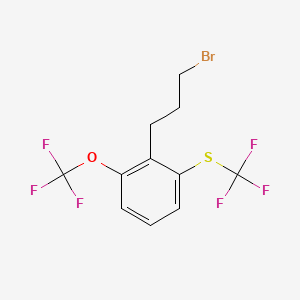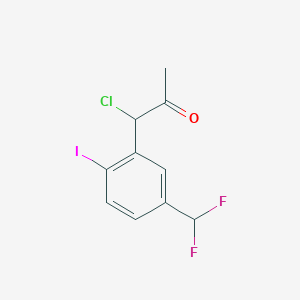
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and difluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one typically involves the introduction of the chloro, difluoromethyl, and iodo groups onto a phenyl ring. One common method involves the reaction of 1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, THF).
Major Products:
Substitution: Corresponding substituted derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the difluoromethyl and iodo groups can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
- Phenylacetone
Comparison: 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is unique due to the presence of both difluoromethyl and iodo groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H8ClF2IO |
|---|---|
Poids moléculaire |
344.52 g/mol |
Nom IUPAC |
1-chloro-1-[5-(difluoromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO/c1-5(15)9(11)7-4-6(10(12)13)2-3-8(7)14/h2-4,9-10H,1H3 |
Clé InChI |
KPXAWSIPSFYFFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


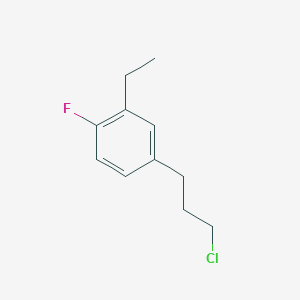
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
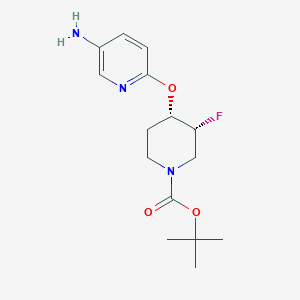
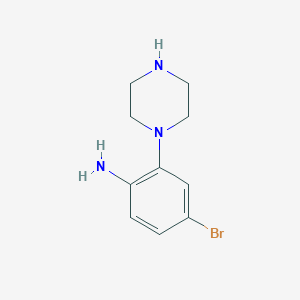

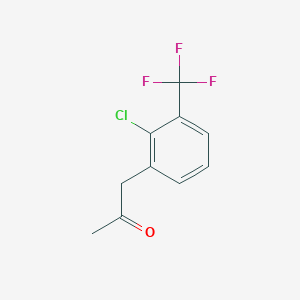
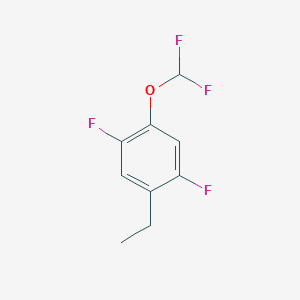
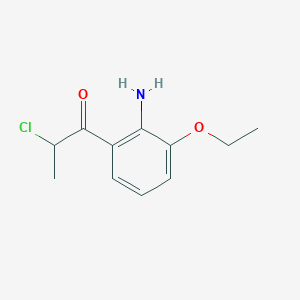
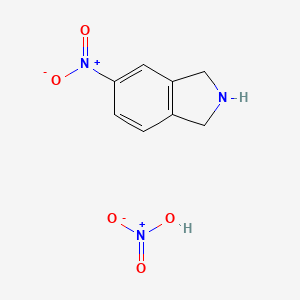
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
